2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPHXIBJKKNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole core with N-methyl-N-phenylacetamide under basic conditions .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide have shown effectiveness against various bacterial strains and fungi. In vitro studies indicate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. Studies have reported that it exhibits cytotoxic effects against several human cancer cell lines. For example:
- MCF7 (Breast Cancer) : The compound demonstrated significant inhibitory effects with IC50 values indicating strong potency compared to standard chemotherapeutic agents .
- HepG2 (Liver Cancer) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types .
Antiviral Activity
Emerging research suggests that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. Some studies indicate moderate effectiveness against strains such as Influenza A and Vesicular Stomatitis Virus, highlighting its potential as a therapeutic agent in viral infections .
Synthesis and Characterization
A significant body of work has focused on the synthesis of derivatives based on the imidazo[2,1-b]thiazole framework. For instance, a study synthesized various derivatives and evaluated their biological activities through molecular docking studies and in vitro assays. The results indicated promising antimicrobial and anticancer activities for several synthesized compounds .
In Vivo Studies
In vivo evaluations have also been conducted to assess the therapeutic efficacy of these compounds in animal models. For example, studies on mice have shown that certain derivatives can effectively reduce tumor size and improve survival rates when administered at specific dosages .
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide involves the inhibition of key enzymes and pathways in cancer cells. It targets the DNA replication machinery, leading to cell cycle arrest and apoptosis. The compound also interacts with various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but lacks the chlorophenyl group, resulting in different biological activities.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorophenyl group enhances its anticancer properties compared to other imidazo[2,1-b]thiazole derivatives .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This compound features a unique structure that combines imidazole and thiazole rings, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide exhibit a wide range of biological activities, including:
- Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been reported to possess IC50 values ranging from to log10 GI50 against multiple tested cell lines .
- Antibacterial and Antifungal Properties : Similar thiazole derivatives have been evaluated for their antimicrobial activities against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .
Antitumor Studies
A study focused on the synthesis of imidazo[2,1-b][1,3]thiazole derivatives found that the specific compound displayed potent antitumor activity by inducing apoptosis in cancer cells. For example:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |
| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
In vitro studies highlighted the antimicrobial potential of related compounds against common bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited at 1 µg/mL |
| Staphylococcus aureus | Inhibited at 1 µg/mL |
| Aspergillus niger | Moderate antifungal activity |
| Aspergillus oryzae | Moderate antifungal activity |
These results indicate that the compound's structural features contribute to its efficacy against microbial infections .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole-based compounds. One notable study synthesized a series of derivatives and tested their biological activity, demonstrating that modifications in the chemical structure significantly influenced their potency and selectivity against various targets.
Example Case Study: Synthesis and Evaluation
A research team synthesized multiple derivatives of thiazole-based compounds and assessed their biological activities. The study highlighted how structural variations affected both anticancer and antimicrobial properties:
| Derivative | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| Compound A | 5.36 µg/mL | Effective against E. coli |
| Compound B | 3.21 µg/mL | Effective against S. aureus |
This research underscores the importance of structural optimization in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted imidazo-thiazole precursors. For example:
- Step 1 : Condensation of 4-chlorophenyl-substituted thiazole intermediates with acetamide derivatives under reflux in ethanol or methanol .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide or phenyl isocyanate).
Optimization strategies include: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic coupling .
- Catalysts : Use of K₂CO₃ or POCl₃ to facilitate cyclization or dehydration steps .
- Temperature control : Reactions often require precise heating (70–100°C) to avoid side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) validate acetamide and imidazole moieties .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 424.08) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-N bond distances of 1.33–1.37 Å in the imidazo-thiazole core) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays (IC₅₀ determination via Ellman’s method) .
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
- Controls : Include reference compounds (e.g., Donepezil for AChE; Cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Introduce substituents at the 4-chlorophenyl (e.g., fluoro, methoxy) or acetamide (e.g., N-alkyl vs. N-aryl) positions to assess steric/electronic effects .
- Bioisosteric replacement : Replace the imidazo-thiazole core with triazolo-thiadiazole or pyrazolo-thiazole to modulate binding affinity .
- Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., AChE active site) and prioritize synthetic targets .
Q. How should contradictory data between synthetic yields and biological activity be resolved?
- Methodological Answer :
- Purity analysis : Verify compound purity via HPLC (>95%) to rule out impurities skewing bioassay results .
- Dose-response validation : Repeat assays with freshly prepared stock solutions to exclude solvent degradation artifacts .
- Crystallographic validation : Compare X-ray structures of high-yield vs. low-activity batches to detect conformational polymorphisms .
Q. What computational strategies are effective in predicting metabolic stability?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism, focusing on vulnerable sites (e.g., methyl groups on acetamide) .
- Metabolite ID : Simulate Phase I/II metabolism (e.g., hydroxylation at imidazo-thiazole C-5) using GLORY or MetaSite .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds prone to oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
